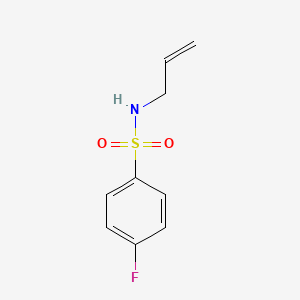

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H10FNO2S and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, a sulfonamide group, and a prop-2-en-1-yl substituent. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products include derivatives with different substituents on the benzene ring.

Oxidation: Products include sulfonic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is used in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

4-fluoro-N-(propyl)benzene-1-sulfonamide: Similar structure but with a propyl group instead of prop-2-en-1-yl.

Uniqueness

The fluorine atom also enhances its chemical stability and binding affinity in biological systems .

Biological Activity

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound notable for its biological activity, particularly in medicinal chemistry and proteomics. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C9H10FNO2S and a molecular weight of approximately 215.24 g/mol. Its structure features a sulfonamide group, which is known for its significant biological properties, including antibacterial activity. The presence of the fluorine atom enhances the electrophilic nature of the aromatic ring, making it more reactive in various chemical environments.

Antibacterial Properties

The sulfonamide moiety is recognized for its antibacterial effects. Compounds with similar structures often show activity against a range of bacterial targets. The mechanism typically involves inhibition of bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis.

Enzyme Interaction Studies

Research indicates that this compound can interact with specific enzymes and receptors, influencing their activity. For instance, preliminary studies have shown that this compound can modulate enzyme functions critical in disease pathways, potentially leading to therapeutic applications in treating infections and other diseases .

In Vitro Studies

In a study evaluating various benzene sulfonamides, this compound was assessed for its effects on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that this compound could significantly alter hemodynamic parameters, suggesting cardiovascular implications .

Pharmacokinetic Evaluations

Pharmacokinetic studies using theoretical models (such as ADME/PK) have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These evaluations suggest favorable pharmacokinetic profiles that enhance its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H10FNO2S | Contains both fluorine and sulfonamide functionalities |

| 4-Fluoro-N-(prop-2-yne-1-yl)benzene-1-sulfonamide | C9H10FNO2S | Features an alkyne group instead of alkene |

| 4-Fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide | C10H12FNO3S | Hydroxyethyl group enhances solubility |

| 4-Fluoro-N-(phenyl)benzene-1-sulfonamide | C13H12FNO2S | Contains an additional phenyl group |

This comparison highlights the unique structural features that may influence their respective biological activities.

Properties

IUPAC Name |

4-fluoro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNIGIRUNVSLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.